3-[(2-Carboxyethyl)amino]benzoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2-Carboxyethyl)amino]benzoic Acid is an organic compound that belongs to the class of aminobenzoic acids It is characterized by the presence of a carboxyethyl group attached to the amino group of the benzoic acid structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-[(2-Carboxyethyl)amino]benzoic Acid can be synthesized through several methods. One common approach involves the reaction of 3-aminobenzoic acid with 2-bromoacetic acid under basic conditions. The reaction typically proceeds as follows: [ \text{3-Aminobenzoic acid} + \text{2-Bromoacetic acid} \rightarrow \text{this compound} + \text{HBr} ]
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 3-[(2-Carboxyethyl)amino]benzoic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxyethyl group to an alcohol or other reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-[(2-Carboxyethyl)amino]benzoic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe for biochemical assays.
Industry: It can be used in the production of polymers, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-[(2-Carboxyethyl)amino]benzoic Acid involves its interaction with specific molecular targets and pathways. The carboxyethyl group can participate in hydrogen bonding and electrostatic interactions, while the amino group can form covalent bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
3-[(2-Carboxyethyl)amino]benzoic Acid can be compared with other similar compounds, such as:
3-Aminobenzoic acid: Lacks the carboxyethyl group, resulting in different chemical properties and reactivity.
N-(2-Carboxyethyl)glycine: Similar structure but with a glycine backbone instead of a benzoic acid backbone.
N-(2-Carboxyethyl)chitosan: A derivative of chitosan with similar carboxyethyl functionality but different polymeric structure.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H11NO4 |
---|---|
Molekulargewicht |
209.20 g/mol |
IUPAC-Name |
3-(2-carboxyethylamino)benzoic acid |
InChI |
InChI=1S/C10H11NO4/c12-9(13)4-5-11-8-3-1-2-7(6-8)10(14)15/h1-3,6,11H,4-5H2,(H,12,13)(H,14,15) |
InChI-Schlüssel |
RDTWIAKWPQOARO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)NCCC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.